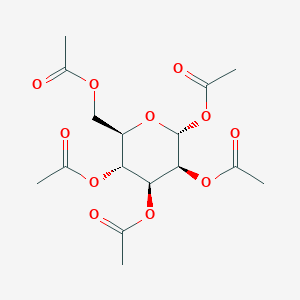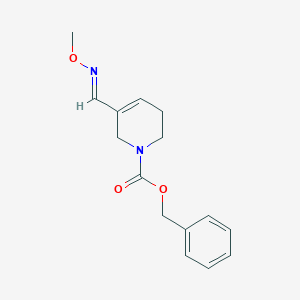
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC belongs to the class of pyridine derivatives and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
作用機序
The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BDMC has been shown to inhibit the activation of NF-κB and STAT3, which are transcription factors that play a crucial role in cancer development and inflammation.
生化学的および生理学的効果
BDMC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. BDMC has also been found to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
実験室実験の利点と制限
BDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to possess low toxicity and is well-tolerated in animal studies. However, one limitation of BDMC is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for further research on BDMC. One area of interest is the development of novel BDMC analogs that possess improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BDMC as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
Conclusion:
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, or BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water is a limitation. Further research is needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
合成法
The synthesis of BDMC involves a multi-step process that begins with the reaction of benzylamine and methyl 2-chloro-3-oxobutanoate to form N-benzyl-3-oxobutanamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-benzylhydroxylamine. The final step involves the reaction of N-benzylhydroxylamine with 2-pyridinecarboxaldehyde to form BDMC.
科学的研究の応用
BDMC has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. BDMC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
CAS番号 |
145071-37-0 |
|---|---|
製品名 |
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
benzyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-19-16-10-14-8-5-9-17(11-14)15(18)20-12-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11-12H2,1H3/b16-10+ |
InChIキー |
FDHHGJATBSPRIB-MHWRWJLKSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, phenylmethyl ester, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



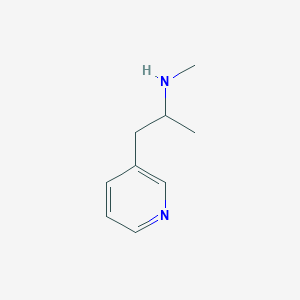
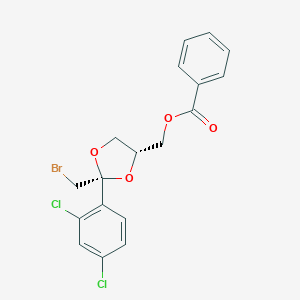
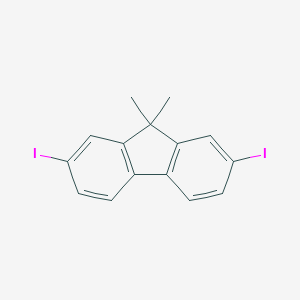
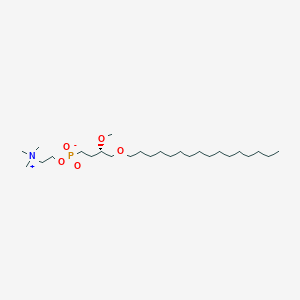
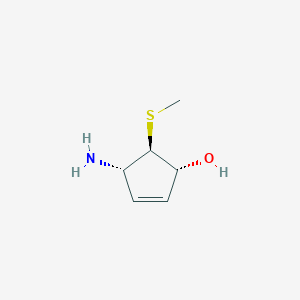
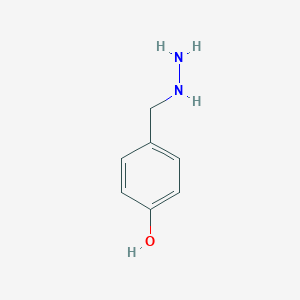
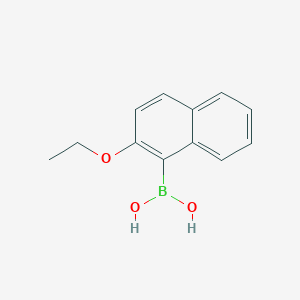
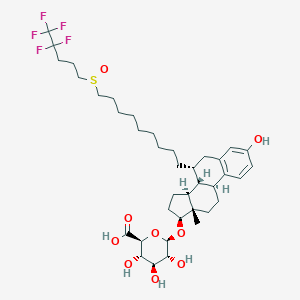
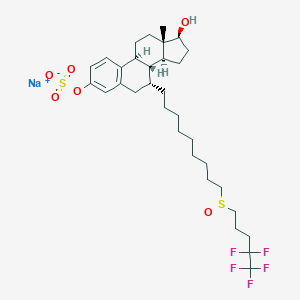
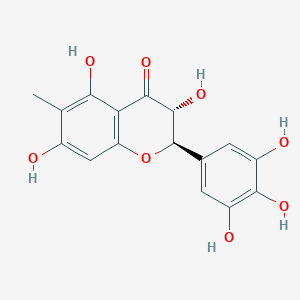
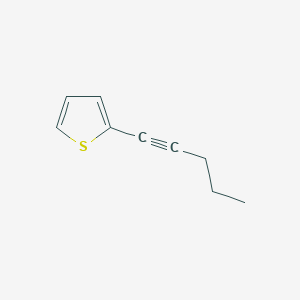
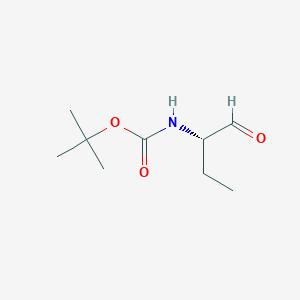
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
